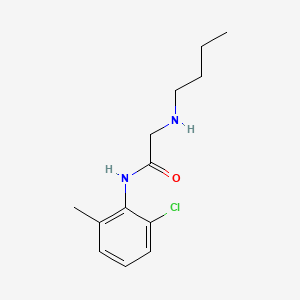

Butanilicaine

Beschreibung

Historical Context of Butanilicaine Research

The study of this compound is rooted in the mid-20th-century expansion of research into synthetic local anesthetics, a field that grew rapidly following the characterization of procaine.

The initial preparation and documentation of this compound occurred in the 1950s. Häussler and Ther are credited with its preparation in 1953. drugfuture.com This period saw a surge in the synthesis of new chemical entities for pharmacological screening. Following its initial synthesis, this compound was the subject of several patents granted to companies including Polymer Corp., Cilag, and Hoechst AG between 1955 and 1959. drugfuture.comwikipedia.org

A key publication by Epstein and Kaminsky in the Journal of the American Chemical Society in 1958 detailed the synthesis of N-(Substituted Aminoacyl)-chloroanilines, including this compound. drugfuture.comwikipedia.org In the same year, a foundational structure-activity relationship study was published by Koelzer and Wehr, providing early insights into how the compound's chemical structure relates to its biological function. drugfuture.com These early works established the basis for future research on this compound and related amide anesthetics.

The evolution of research on this compound analogues is a direct extension of Structure-Activity Relationship (SAR) principles, a cornerstone of medicinal chemistry. wikipedia.org SAR studies aim to understand how specific structural components of a molecule contribute to its biological activity. wikipedia.orgoncodesign-services.com Following the initial characterization of this compound, researchers began to explore structural modifications to create analogues. rsc.orgdrugfuture.com

The goal of synthesizing these analogues was to investigate how changes to the lipophilic aromatic ring, the intermediate amide chain, or the hydrophilic amine group would affect the compound's physicochemical properties, such as lipophilicity and pKa, and in turn, its anesthetic profile. rsc.org This research is part of a broader effort in the field to design molecules with refined activity based on a lead compound. The amide structure of this compound offered a stable scaffold for such modifications, as amides are generally less prone to hydrolysis than the ester linkages found in older anesthetics like procaine. koreamed.org

Classification of this compound within Amide-Type Compounds for Research Purposes

For research purposes, this compound is systematically classified based on its chemical structure and therapeutic category. This classification provides a framework for its study and comparison with other compounds.

Chemical Classification : this compound is an amino acid amide. nih.gov Its structure is derived from the combination of N-butylglycine and 2-chloro-6-methylaniline (B140736). nih.gov It is also categorized as an anilide, which is an acylated aromatic amine, and a member of monochlorobenzenes. nih.govdrugbank.comdrugbank.com The core structure features a lipophilic aromatic ring, an intermediate amide bond, and a hydrophilic tertiary amine, which are characteristic of amide-type local anesthetics. koreamed.orgrsc.org

Pharmacological Classification : In the Anatomical Therapeutic Chemical (ATC) classification system, this compound is assigned the code N01BB05. kegg.jpnih.gov This code breaks down as:

N : Nervous System

N01 : Anesthetics

N01B : Local Anesthetics

N01BB : Amides

This classification firmly places it alongside other well-known amide anesthetics like lidocaine (B1675312) and mepivacaine (B158355) for comparative research. koreamed.org Its amide structure is a key determinant of its metabolic pathway, as amides are primarily metabolized in the liver, in contrast to ester-type anesthetics which undergo hydrolysis in the plasma. koreamed.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O | nih.govbiosynth.com |

| Molecular Weight | 254.75 g/mol | nih.gov |

| Melting Point | 45–46°C | drugfuture.combiosynth.com |

| CAS Number | 3785-21-5 | kegg.jpnih.gov |

| IUPAC Name | 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide | nih.gov |

Methodological Frameworks in this compound Studies

The academic study of this compound employs a range of established scientific methodologies, from chemical synthesis and analysis to biological evaluation.

Chemical Synthesis and Analysis : The synthesis of this compound is well-documented and typically involves a two-step process: first, the formation of an amide bond between 2-chloro-6-methylaniline and chloroacetyl chloride, followed by the alkylation of N-butylamine with the resulting intermediate. wikipedia.org To verify the identity, purity, and quantity of the synthesized compound, researchers utilize several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound in various formulations. Thin-Layer Chromatography (TLC) is employed for separation and qualitative identification. analyticaltoxicology.com Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry (GC-MS, LC-MS) are used to confirm the molecular structure and functional groups. nih.gov

Biological and Pharmacological Investigations : Structure-activity relationship (SAR) studies are a fundamental research framework for this compound, guiding the synthesis of new analogues to probe the chemical requirements for biological activity. drugfuture.comwikipedia.org In vitro studies have been conducted to explore other properties, such as antimicrobial effects. A common methodology for this is the agar (B569324) dilution method, which is used to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against various microorganisms. psu.educapes.gov.br Research has shown that the antimicrobial activity is primarily due to the anesthetic component itself, rather than preservatives in commercial preparations. psu.eduaminer.org For instance, one study compared the MIC values of several local anesthetics, including this compound, against various bacterial strains. psu.edu

| Anesthetic Agent | MIC Range (mg/mL) |

|---|---|

| Articaine | 0.25 - 16 |

| Bupivacaine (B1668057) | 0.25 - 16 |

| Lidocaine | 0.25 - 16 |

| Mepivacaine | 0.25 - 16 |

| Prilocaine (B1678100) | 0.25 - 16 |

| This compound | 0.25 - 16 |

| Procaine | 0.25 - 16 |

In vivo studies using animal models have been essential for characterizing the anesthetic properties of this compound. Furthermore, the compound has been included in human research, such as studies on epidural analgesia and investigations into hypersensitivity reactions using intradermal skin tests. umaryland.edunih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQKFLLGRBICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2081-65-4 (phosphate[1:1]), 6027-28-7 (mono-hydrochloride) | |

| Record name | Butanilicaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90191279 | |

| Record name | Butanilicaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-21-5 | |

| Record name | Butanilicaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanilicaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanilicaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanilicaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANILICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3WV51F4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Chemical Derivatization of Butanilicaine

Established Synthetic Pathways for Butanilicaine

The primary synthetic route for this compound involves a two-step process: an amide formation reaction followed by an alkylation procedure.

The initial step in the synthesis of this compound involves the formation of an amide bond. This is achieved by the combination of 2-chloro-6-methylaniline (B140736) and chloroacetyl chloride. This reaction yields an intermediate compound, N-(2-chloro-6-methylphenyl)-2-chloroacetamide. Amide bond formation is a fundamental reaction in organic chemistry, typically involving the activation of a carboxylic acid or its derivative (such as an acyl chloride) and its subsequent coupling with an amine.

Following the amide formation, the intermediate N-(2-chloro-6-methylphenyl)-2-chloroacetamide undergoes an alkylation reaction. In this step, the intermediate is reacted with N-butylamine to yield this compound. Alkylation reactions generally involve the introduction of an alkyl group onto a molecule, often through the reaction of an amine with an alkyl halide. For instance, the synthesis of various alkylamines can be achieved through methods like N-alkylation and carbonyl reductive amination.

This compound is frequently encountered and utilized in its hydrochloride salt form, known as this compound hydrochloride. The formation of hydrochloride salts is a common practice for amine-containing pharmaceutical compounds to enhance properties such as solubility and crystallinity. While specific detailed hydrochlorination processes for this compound are not extensively documented in general literature, the principle involves treating the amine free base with hydrochloric acid. This method is generally employed to obtain the hydrochloride salt of various amide-type local anesthetics and related compounds.

Exploration of this compound Derivatives and Analogues

The structural design of local anesthetics, including this compound, typically consists of three fundamental components: a lipophilic aromatic ring, an intermediate connecting functional group (often an amide), and a hydrophilic amine group. Modifications to these parts can significantly influence the drug's activity and pharmacokinetic profile.

The development of novel this compound analogues involves strategic modifications to its core structure to explore changes in local anesthetic activity, duration of action, and other pharmacological characteristics. Research in local anesthetic design often focuses on altering the aromatic ring, the intermediate linker, or the terminal amine moiety. For example, studies on other local anesthetic analogues, such as ropivacaine (B1680718), have involved replacing substituents on the piperidine (B6355638) ring or modifying methyl groups with trifluoromethyl groups. Similarly, lidocaine (B1675312) analogues have been designed by modifying the benzene (B151609) ring through bioisosteric principles, such as replacing a methyl group with chlorine to improve half-life and lipid solubility.

The butylamino group, a key component of this compound's structure, plays a crucial role in its local anesthetic activity. Research into local anesthetic structure-activity relationships indicates that modifications to the N-alkyl substituents, such as the butyl group, can profoundly impact the duration and intensity of the anesthetic effect.

Design and Synthesis of Novel this compound Analogues

Substituent Effects on Aromatic Ring Modifications

The aromatic ring is a crucial lipophilic component in the structure of local anesthetics like this compound, significantly influencing their biological activity, including potency and duration of action. fishersci.sewikidata.orgguidetopharmacology.org Substituent groups on the aromatic ring can impact the local anesthetic activity through their hydrophobic and polar effects. fishersci.se

For amide-type local anesthetics, the presence and nature of substituents on the aromatic ring play a critical role in their properties:

Methyl Groups: Research indicates that an ortho-methyl group on the aromatic ring generally contributes to optimal biological activity. Increasing the number of methyl groups can enhance the intensity and duration of the local anesthetic effect. wikidata.orgresearchgate.net this compound's structure includes a 6-methylphenyl group, aligning with these observations.

Halogen Substituents: The inclusion of halogen atoms, such as the chlorine atom at the 2-position of this compound's aromatic ring, can increase the ionization property of the amide through an inductive effect, thereby improving its water solubility. wikidata.org Conversely, changing a methyl substituent to a trifluoromethyl or halogen group can significantly reduce the surface anesthetic effect of the compounds. wikidata.org

These substituent effects highlight how modifications to the aromatic moiety can be strategically employed to fine-tune the physicochemical and pharmacological profiles of local anesthetic compounds.

Investigation of Chiral Derivatives

This compound, with its chemical structure 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide, does not possess chiral centers in its core structure. Therefore, there are no enantiomers or diastereomers of this compound itself.

However, the broader field of local anesthetic chemistry highly emphasizes the significance of chirality. Many aminoamide local anesthetics, such as bupivacaine (B1668057), ropivacaine, and mepivacaine (B158355), contain chiral centers and exist as enantiomers. fishersci.sewikipedia.orgiiab.me For instance, ropivacaine is marketed as the single S-enantiomer due to its lower cardiotoxic potential compared to the racemic mixture. fishersci.sewikipedia.org Mepivacaine is typically supplied as a racemic mixture of its R(-) and S(+) enantiomers, which exhibit different pharmacokinetic properties. iiab.me

The development of efficient methods for synthesizing chiral compounds with high yield and enantiomeric purity is a significant area of research in chemistry. flybase.org While specific investigations into chiral derivatives of this compound are not widely reported, the principles derived from studies on other chiral local anesthetics suggest that introducing chirality into related structures could be explored to potentially modify their pharmacological profiles, including potency, duration, and safety. flybase.org

Optimization of this compound Synthesis Protocols for Research Scale

Optimizing chemical synthesis protocols is crucial for improving efficiency, yield, and purity, especially for research-scale production of pharmaceutical compounds. Traditional methods often involve time-consuming trial and error, but modern approaches leverage advanced techniques to streamline this process. guidetopharmacology.org

Yield Enhancement Strategies

For amide-type local anesthetics, including this compound, strategies to enhance reaction yield focus on selecting appropriate reagents, optimizing reaction conditions, and sometimes employing advanced methodologies. General challenges in the synthesis of local anesthetic analogues include achieving high total yields, which can vary significantly (e.g., from 13% to 75% in some reported syntheses of local anesthetic compounds). flybase.orgwikidata.org This highlights the need for optimization to reduce synthesis costs and facilitate industrial-scale production. flybase.org

One notable strategy for yield enhancement in amide synthesis involves the use of efficient coupling reagents. For example, in the synthesis of a prilocaine (B1678100) precursor amide (another aminoamide local anesthetic), the use of 1.5 equivalents of HATU as a coupling reagent, in conjunction with 2 equivalents of 2-chloropropanoic acid, resulted in a high yield of 92%. This approach also eliminated the need for hazardous reagents like thionyl chloride. wikidata.org Such methodologies, which prioritize safety and efficiency, are highly relevant for optimizing this compound synthesis at a research scale.

Reaction Condition Optimization for Specific Analogues

The optimization of reaction conditions for specific analogues involves systematically investigating various parameters to achieve maximum yield and purity. Key parameters typically include:

Solvent Type: The choice of solvent can significantly impact reaction kinetics and product solubility. For instance, in the synthesis of levobupivacaine (B138063) (an enantiomer of bupivacaine, an aminoamide local anesthetic), extensive research was conducted to identify a suitable solvent, moving away from problematic solvents like DMF which caused impurity formation and unstable yields in large-scale production. uni.lu

Base Type: The selection of the appropriate base is critical, particularly in reactions involving deprotonation steps or acid scavenging.

Reaction Time and Temperature: These parameters are fine-tuned to ensure complete conversion of reactants while minimizing side reactions and degradation. For example, the synthesis of prilocaine amide was optimized to a reaction time of 14 hours and an optimum temperature of 35°C to achieve complete conversion and high purity. wikidata.org

An example of comprehensive optimization is seen in the synthesis of levobupivacaine, where thorough experimental research on solvent type, base type, reaction time, temperature, and reactant equivalents led to optimized conditions yielding 93% with 99.12% purity. uni.lu These detailed investigations into reaction parameters are directly applicable to optimizing the synthesis of this compound and its analogues for research purposes, aiming for high yields and purity.

Molecular and Cellular Pharmacology of Butanilicaine

Enzyme Interaction Research

Research into the interaction of chemical compounds with enzymes is crucial for understanding cellular processes and developing new therapeutic agents. frontiersin.orgdatabiotech.co.il Enzymes can serve as targets for drugs, and their interactions can influence a drug's pharmacokinetic and pharmacodynamic outcomes. databiotech.co.ilresearchgate.net While the general importance of enzyme-ligand interactions and the methodologies for studying them (e.g., in vitro enzyme assays) are well-established, specific detailed research findings regarding butanilicaine's direct interactions with particular enzymes are not extensively documented in the provided literature. This compound, like other amide-type local anesthetics, would typically undergo metabolism, which involves enzymatic processes, but specific research focusing on its direct enzyme interactions as a primary mechanism of action or modulation is limited in the available information.

Substrate Specificity with Carboxylesterases

This compound demonstrates specific substrate characteristics with carboxylesterases (CEs), a family of enzymes crucial for the metabolism of various xenobiotics and endogenous compounds. nih.gov, mdpi.com Carboxylesterases are known to hydrolyze compounds containing ester, thioester, and amide bonds. nih.gov, researchgate.net, nih.gov, taylorandfrancis.com

Research on rat liver microsomes has identified three distinct carboxylesterase isozymes: RH1, RL1, and RL2. Among these, the RH1 isozyme exhibits the highest specific activity for the hydrolysis of this compound. royalsocietypublishing.org, wikipedia.org, nih.gov, taylorandfrancis.com This indicates that RH1 plays a predominant role in the metabolic breakdown of this compound in rats. Furthermore, studies have shown that a major carboxylesterase isozyme in human liver microsomes, which is immunoreactive with anti-RH1 antibodies, also possesses catalytic activity towards this compound. The concentration of this RH1-immunoreactive carboxylesterase in human liver correlates well with the hydrolysis activity observed for this compound, suggesting a similar metabolic pathway in humans. wikipedia.org

Kinetics of Amide Hydrolysis by Relevant Enzymes

As an amide-type local anesthetic, this compound undergoes hydrolysis of its amide bond. wikipedia.org, wikidata.org, wikidata.org Amide hydrolysis in biological systems is typically catalyzed by enzymes and generally requires more stringent conditions compared to the hydrolysis of esters. guidetopharmacology.org, nih.gov, nih.gov

Butyrylcholinesterase (BChE), a serine esterase, is one of the relevant enzymes involved in the hydrolysis of this compound. BChE exhibits aryl-acylamidase (AAA) activity, enabling it to hydrolyze aryl-acylamides, including this compound. researchgate.net Kinetic analyses of amide hydrolysis by BChE indicate that for neutral amides, the reaction follows first-order kinetics, with the acylation step being rate-determining. researchgate.net The active site responsible for both the esterase and aryl-acylamidase activities of BChE is identified as S198, indicating a shared catalytic mechanism for these different substrate types. researchgate.net However, BChE generally exhibits a low affinity for amide substrates, suggesting that while it can hydrolyze this compound, it may not be its most efficient metabolic pathway. researchgate.net

Carboxylesterases, particularly the RH1 isozyme, also play a significant role in the amide hydrolysis of this compound, as evidenced by their high specific activity towards this compound. royalsocietypublishing.org, wikipedia.org, nih.gov, nih.gov, taylorandfrancis.com

Influence on Butyrylcholinesterase Activity

This compound influences butyrylcholinesterase (BChE) activity primarily by serving as a substrate for its aryl-acylamidase (AAA) activity. researchgate.net This enzymatic hydrolysis by BChE contributes to the metabolism of this compound within the body. While BChE can hydrolyze this compound, its affinity for amide substrates is generally considered low. researchgate.net This indicates that the interaction leads to the consumption of the enzyme's catalytic capacity for this compound, rather than a strong inhibitory or activating effect in the classical sense of enzyme modulation.

Receptor Binding Studies Beyond Primary Targets

Local anesthetics, including this compound, exert their primary pharmacological effect by blocking voltage-gated sodium (Na⁺) channels, thereby inhibiting nerve impulse conduction. nysora.com, nih.gov, nih.gov, medscape.com However, their molecular interactions extend beyond these primary targets.

Investigation of Off-Target Molecular Interactions

Beyond their well-established interaction with voltage-gated sodium channels, local anesthetics are known to engage in off-target molecular interactions. These include binding to and inhibition of other ion channels, such as potassium (K⁺) and calcium (Ca²⁺) channels, as well as interactions with G-protein-coupled receptors. nysora.com, nih.gov, nih.gov, drugbank.com While specific detailed molecular interaction data, such as binding affinities or precise channel subtypes for this compound with these off-targets, are not extensively documented in the provided literature, the general propensity of local anesthetics to interact with these broader classes of molecular targets is recognized. For instance, the clinical observation that combining this compound with certain other drugs can increase the risk of methemoglobinemia suggests potential off-target effects, although the precise molecular mechanism for this interaction is not specified. taylorandfrancis.com

Comparative Receptor Binding Profiles with Similar Local Anesthetics

This compound belongs to the class of amide-type local anesthetics, which also includes compounds such as lidocaine (B1675312), bupivacaine (B1668057), ropivacaine (B1680718), and articaine. wikidata.org, nysora.com The receptor binding profiles and pharmacological properties of local anesthetics are influenced by several physicochemical characteristics:

Sodium Channel Binding Affinity: Local anesthetics bind to the α-subunit of voltage-gated Na⁺ channels. Their affinity for these channels varies depending on the channel's conformational state, with a higher affinity for open and inactivated states compared to the resting state. nih.gov, medscape.com

Lipid Solubility: Potency is directly correlated with lipid solubility. More lipophilic local anesthetics can more readily permeate nerve membranes, leading to faster nerve penetration and more effective blockade of sodium channels. nysora.com, medscape.com

Protein Binding: The duration of action of a local anesthetic is closely related to its protein binding affinity. Higher protein binding, particularly to plasma proteins like alpha-1-acid glycoprotein (B1211001) and albumin, generally results in a longer duration of neural blockade because less free drug is available for metabolism and elimination. nysora.com, nih.gov, umontreal.ca

pKa: The pKa of a local anesthetic influences its speed of onset. Compounds with a pKa closer to physiological pH (around 7.4) have a larger fraction of unionized form, which can more rapidly diffuse across nerve membranes and initiate blockade. drugbank.com, medscape.com, umontreal.ca

While comprehensive, direct comparative receptor binding profiles (e.g., a table detailing binding affinities to various channels and receptors for this compound alongside other local anesthetics) were not found in the available information, general principles derived from studies on similar amide-type local anesthetics can be applied. For example, bupivacaine is known to bind with higher affinity and dissociate more slowly from cardiac Na⁺ channels than lidocaine, contributing to its greater potential for cardiotoxicity. nysora.com, nih.gov Ropivacaine and bupivacaine exhibit similar high plasma protein binding rates (approximately 95% and 94%, respectively), which contributes to their long duration of action. drugbank.com this compound, sharing the amide structure, is expected to follow these general principles in its interactions with voltage-gated ion channels and other potential off-targets.

Structure Activity Relationship Sar Studies of Butanilicaine

Elucidation of Essential Structural Motifs for Activity

The anesthetic action of Butanilicaine is not the result of a single molecular feature but rather the synergistic contribution of its three core structural motifs. rsc.org The balance between the lipophilic and hydrophilic properties conferred by these groups is crucial for the molecule's ability to traverse biological membranes and interact with its target, the voltage-gated sodium channels. medscape.com

The lipophilic portion of this compound is its substituted aromatic ring (a 2-chloro-6-methylphenyl group). nih.gov This part of the molecule is essential for the anesthetic's potency. nih.gov The lipid solubility, or lipophilicity, of the aromatic ring is a key characteristic because the nerve cell membrane is approximately 90% lipid. medscape.com This high lipid content requires that an effective anesthetic possess sufficient lipophilicity to penetrate the membrane and reach its site of action on the sodium channel. medscape.com The potency of local anesthetics is directly related to their lipid solubility; increased solubility facilitates faster nerve penetration and subsequent blockade of sodium channels. medscape.comnih.gov The aromatic ring in this compound, therefore, serves as the primary driver for its partitioning into the nerve membrane, a critical first step in exerting its anesthetic effect.

Connecting the lipophilic aromatic ring and the hydrophilic amine group is an intermediate chain containing a specific functional group. rsc.orgmedscape.com Based on the nature of this link, local anesthetics are classified into two main categories: amino esters and amino amides. medscape.com this compound is classified as an amino amide, featuring an amide bond in its intermediate chain (N-(2-chloro-6-methylphenyl)acetamide). medscape.comnih.gov The amide structure of this compound is significant because it is more chemically stable than an ester linkage. This stability results in a slower rate of metabolic breakdown by hepatic enzymes, which contributes to a more prolonged duration of action compared to ester-type anesthetics.

The terminal part of the this compound molecule is a hydrophilic tertiary amine group (a butylamino group). nih.govwashington.edu This group is responsible for the molecule's water solubility and its ability to exist in both an ionized (cationic) and unionized (base) form, a property critical for its mechanism of action. washington.edu The hydrophilic amine allows the anesthetic to dissolve in extracellular fluid and, in its uncharged form, to cross the nerve membrane. wikipedia.org Once inside the cell (in the axoplasm), the amine group can become protonated, and it is this charged, cationic form that is believed to interact with and block the sodium channel from within, preventing nerve impulse conduction. rsc.org The amino group can also participate in electrostatic interactions and hydrogen bonding, which are crucial for binding to biological targets. washington.edumsesupplies.com

Table 1: Summary of Essential Structural Motifs in this compound and Their Functions

| Structural Motif | Key Components | Role in Activity |

|---|---|---|

| Lipophilic Aromatic Ring | 2-chloro-6-methylphenyl group | Confers lipid solubility, enabling penetration of the nerve cell membrane; essential for anesthetic potency. medscape.comnih.gov |

| Intermediate Linking Group | Amide bond | Provides chemical stability, leading to slower metabolism and a longer duration of action compared to esters. medscape.com |

| Hydrophilic Amine Group | Tertiary butylamino group | Governs water solubility and allows the molecule to exist in ionized and unionized forms, necessary for reaching and binding to the sodium channel. rsc.orgwashington.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com These models use physicochemical properties and molecular descriptors to predict the activity of new or untested compounds, thereby streamlining the drug discovery process. jocpr.commdpi.com

QSAR models function by relating a molecule's biological activity to a set of calculated "predictor" variables, which consist of its physicochemical properties or theoretical molecular descriptors. wikipedia.org For compounds like this compound, these descriptors can encompass a wide range of properties. Studies on various biologically active compounds utilize 'inductive' QSAR descriptors that reflect characteristics such as size, polarizability, electronegativity, compactness, and the distribution of electronic density. bioinformation.netmdpi.com These descriptors are derived from fundamental atomic properties and the molecule's 3D structure. bioinformation.netresearchgate.net The goal is to find a set of descriptors that effectively represents the structural variations within a group of molecules and correlates these variations with their observed biological effects. medcraveonline.com The underlying principle is that the biological activity of a compound is directly associated with its molecular structure and the physicochemical properties that arise from that structure. researchgate.net

Table 2: Examples of Physicochemical Descriptor Categories Used in QSAR Modeling

| Descriptor Category | Specific Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Electronegativity, Partial atomic charges, Dipole moment | Influences intermolecular interactions, receptor binding, and reactivity. bioinformation.netmdpi.com |

| Steric/Topological | Molecular size, Molecular capacitance, Shape indices | Determines how a molecule fits into a binding site and its overall bulk. bioinformation.netmdpi.com |

| Transport | Lipophilicity (LogP), Polarizability | Governs the ability of a molecule to cross biological membranes and distribute through tissues. medscape.combioinformation.net |

| Structural | Presence of specific functional groups, Hydrogen bond donors/acceptors | Defines key interaction points for binding to biological targets like enzymes or receptors. nih.gov |

Once a correlation between structure and activity is established, QSAR models can be built to predict the activity of novel analogues. wikipedia.org Machine learning techniques, such as Artificial Neural Networks (ANN), are frequently employed to develop these predictive models. bioinformation.netresearchgate.net An ANN can be trained on a dataset of known compounds (like a set including this compound) with their measured activities and a corresponding set of calculated molecular descriptors. bioinformation.net The network learns the complex, often non-linear relationships between the descriptors and the biological effect. researchgate.net

For instance, a model could be trained to distinguish between active and inactive compounds based on a selection of 'inductive' QSAR descriptors. bioinformation.netresearchgate.net After rigorous training and validation, such a model can be used as a powerful screening tool. jocpr.combioinformation.net It can predict the potential activity of new, unsynthesized this compound analogues by simply calculating their molecular descriptors and inputting them into the model. mdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds that are predicted to have the most promising activity, making the design of new therapeutic agents more efficient. jocpr.com

Steric and Electronic Effects on this compound's Molecular Recognition

The interaction of this compound with its biological target, a fundamental aspect of its mechanism of action, is governed by the principles of molecular recognition. This process is highly dependent on the three-dimensional size and shape (steric effects) and the distribution of electrons (electronic effects) within the this compound molecule. Structure-activity relationship (SAR) studies, while not extensively published for this compound itself, can be understood by analyzing its structural components and applying general principles derived from studies of related local anesthetics and quantitative structure-activity relationship (QSAR) models. sips.org.inslideshare.net The this compound molecule can be dissected into three key regions: the aromatic ring, the intermediate amide chain, and the terminal amino group.

Aromatic Ring Substituents:

The aromatic ring of this compound, a 2-chloro-6-methylphenyl group, plays a crucial role in the molecule's interaction with the receptor site, likely through hydrophobic and van der Waals forces. sips.org.in The nature, position, and size of the substituents on this ring significantly modulate these interactions.

Steric Effects: The methyl group at the 6-position and the chlorine atom at the 2-position provide steric bulk around the amide linkage. This steric hindrance is not merely a matter of size but also influences the conformation of the molecule, potentially shielding the amide bond from hydrolysis by esterases and orienting the molecule for an optimal fit within its binding pocket. researchgate.netsoton.ac.uk The Taft's steric factor (Es) is a common parameter used to quantify the steric effect of a substituent. sips.org.insrmist.edu.in Bulky substituents can either prevent the drug from binding or, conversely, improve the binding orientation and increase activity. sips.org.in

Electronic Effects: The electronic properties of the chloro and methyl groups influence the electron density of the aromatic ring and the acidity of the amide proton. The Hammett constant (σ) is a measure of a substituent's electron-withdrawing or electron-donating ability. sips.org.inslideshare.net Chlorine is an electron-withdrawing group (positive σ value), which can affect the pKa of the molecule and the polarity of the adjacent amide bond. Such electronic modifications can impact the strength of dipole-dipole or hydrogen bonding interactions with the receptor. nih.gov

Intermediate Amide Linkage:

The amide group is a critical structural feature, contributing to the molecule's stability and binding affinity. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for specific interactions with amino acid residues in the receptor. The planarity of the amide bond restricts the molecule's rotational freedom, which can be advantageous for binding. The electronic environment, influenced by the aromatic substituents, can affect the bond's polarity and susceptibility to metabolic hydrolysis. researchgate.net

Terminal Amino Group:

Electronic Effects (Ionization): The tertiary amine is basic and, at physiological pH, exists in equilibrium between its protonated (cationic) and unprotonated (neutral) forms. The pKa of this group is a key determinant of this equilibrium. The cationic form is widely believed to be the active form that interacts with the receptor, often an ion channel, through electrostatic interactions. google.com Electronic effects from the rest of the molecule can subtly influence the pKa of this amine, thereby affecting the concentration of the active species.

The interplay of these steric and electronic factors is complex. Multiple regression analyses in QSAR studies often combine parameters like Taft's steric constant (Es), the Hammett constant (σ), and molar refractivity (MR) to build a predictive model of activity. nih.gov For instance, an increase in steric bulk might decrease activity, while the addition of an electron-withdrawing group could increase it. nih.gov

The following interactive table illustrates how different hypothetical substituents on a generalized local anesthetic scaffold could alter key physicochemical parameters relevant to molecular recognition.

| Substituent (X) | Hydrophobic Constant (π) | Electronic Constant (σ) | Steric Parameter (Es) | Potential Impact on Molecular Recognition |

|---|---|---|---|---|

| -H (Hydrogen) | 0.00 | 0.00 | 1.24 | Baseline reference for comparison. |

| -CH3 (Methyl) | 0.56 | -0.17 | 0.00 | Increases hydrophobicity; weak electron-donating effect; adds steric bulk. |

| -Cl (Chloro) | 0.71 | 0.23 | 0.27 | Increases hydrophobicity; strong electron-withdrawing effect; minimal steric change from H. |

| -OCH3 (Methoxy) | -0.02 | -0.27 | 0.69 | Slightly decreases hydrophobicity; strong electron-donating effect; potential for H-bonding. |

| -NO2 (Nitro) | -0.28 | 0.78 | -1.01 | Decreases hydrophobicity; very strong electron-withdrawing effect; larger steric profile. |

Note: The data in this table is illustrative of general substituent effects in QSAR studies and does not represent specific experimental results for this compound. sips.org.insrmist.edu.in

Ultimately, the precise combination of steric and electronic properties determines the binding affinity and specificity of this compound for its molecular target, a concept central to modern drug design and optimization. slideshare.netnih.gov

Preclinical Investigational Models and Methodologies for Butanilicaine Research

In Vitro Models for Butanilicaine Action

In vitro models provide a controlled environment to study the direct effects of this compound at the tissue, cellular, and molecular levels, offering insights into its fundamental mechanisms of action.

Nerve conduction blockade assays on isolated nerve preparations are a cornerstone of preclinical local anesthetic research. These experiments directly measure the ability of a compound to inhibit the propagation of action potentials along a nerve fiber. A common method involves using the desheathed sciatic nerve of a frog, where changes in the compound action potential are recorded using a sucrose-gap technique. rsc.orgresearchgate.net This assay allows researchers to quantify the concentration-dependent and frequency-dependent block of nerve conduction produced by a local anesthetic. researchgate.net

In this type of assay, the nerve is placed across a chamber that allows for different sections to be perfused with Ringer's solution or a solution containing the anesthetic. Stimulating electrodes initiate a nerve impulse, and recording electrodes measure the resulting compound action potential. By applying this compound, researchers can determine its potency and onset of action in blocking nerve conduction directly, without the complexities of an intact biological system. This methodology is crucial for characterizing compounds like this compound, which are developed for conduction anesthesia. vdoc.pub

To understand the molecular mechanism of this compound, cell-based electrophysiological studies are employed. The primary mechanism for local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. nih.gov The patch-clamp technique is a powerful tool used in these investigations, allowing for the measurement of ionic currents passing through single ion channels in a cell membrane. umsb.ac.idscispace.com

These studies can be performed on cultured neurons or cells transiently or stably expressing specific sodium channel subtypes. By applying this compound to the cell while monitoring the sodium currents, researchers can characterize the affinity of the drug for the channel, its binding kinetics, and whether the block is state-dependent (i.e., dependent on whether the channel is in a resting, open, or inactivated state). This provides precise data on how this compound inhibits the sodium influx required for the generation and propagation of an action potential. nih.gov Such studies are critical for structure-activity relationship analyses and for understanding the molecular basis of a drug's anesthetic properties. vdoc.pub

This compound is also utilized as a chemical tool in enzyme activity modulation assays, specifically as a substrate for carboxylesterases (CES). researchgate.net These enzymes are critical in the biotransformation of a wide variety of drugs and other compounds. researchgate.netnih.gov Assays measuring the rate of this compound hydrolysis are used to determine the activity of specific CES isozymes in various tissues, such as liver microsomes and plasma. researchgate.net

Research has identified multiple carboxylesterase isozymes in rats with differing substrate specificities. One study purified three isozymes from rat liver microsomes—RL1, RL2, and RH1—and found that RH1 exhibits the highest specific activity for hydrolyzing this compound. This specificity allows researchers to use this compound as a probe to study the function and regulation of this particular enzyme.

Table 1: Substrate Specificity of Purified Rat Liver Microsomal Carboxylesterase Isozymes This interactive table summarizes the primary substrates for different carboxylesterase isozymes as identified in research literature.

| Isozyme | Primary Substrate(s) | Reference |

| RH1 | This compound | |

| RL2 | Acetanilide | |

| RL1 | p-Nitrophenylacetate, Malathion |

In Vivo Animal Models for Mechanistic Research

In vivo models are indispensable for evaluating the anesthetic effect of this compound in a complete biological system, providing data on efficacy, duration, and physiological response.

The frog foot withdrawal reflex is a classic in vivo model used for screening the efficacy of local anesthetic compounds. vdoc.pub The methodology is based on the principle that a painful stimulus applied to a frog's skin will elicit a reflexive withdrawal of its leg. The potency of a local anesthetic is determined by its ability to block this reflex.

In a typical procedure, a frog is prepared to expose the lumbar plexus. The frog's foot is then immersed in a dilute solution of hydrochloric acid (HCl), and the time to leg withdrawal is recorded. umsb.ac.id After establishing a baseline, the local anesthetic is administered, often into the abdominal sac, and the withdrawal reflex is tested at set intervals. umsb.ac.id The time it takes for the reflex to be abolished is recorded as the onset of anesthesia. This model serves as an effective primary screening tool to assess the potential of compounds like this compound as local anesthetics. vdoc.pub

The rat sciatic nerve block is a widely used and more advanced in vivo model for quantifying the characteristics of local anesthetics, including this compound. This model allows for the independent assessment of both sensory and motor blockade, providing a more comprehensive profile of the anesthetic's effects.

In this model, the anesthetic agent is injected in close proximity to the sciatic nerve in an anesthetized rat. To ensure accurate placement, a nerve stimulator is often used to elicit a motor response before injection. Following administration, the degree of sensory and motor block is assessed over time. Sensory blockade is commonly measured by the animal's response latency to a thermal stimulus (e.g., radiant heat), while motor function can be quantified by measuring hind paw grip strength. The data collected, including the onset, depth, and especially the duration of the block, are crucial for determining the clinical potential and duration of action for nerve-blocking agents intended for conduction anesthesia. vdoc.pub

Guinea Pig Weal Models for Infiltration Studies

The guinea pig intradermal weal model is a standard and widely utilized method for assessing the efficacy of local anesthetics, including this compound. slideshare.net This in vivo model is designed to evaluate the characteristics of infiltration anesthesia, such as the onset and duration of the anesthetic effect. slideshare.netnih.gov The procedure involves the intradermal injection of the test substance into the shaved skin of a guinea pig, which raises a localized wheal or blister. slideshare.nettandfonline.comsaudijournals.com

The methodology for this model is systematic. An area on the animal's back is shaved 24 hours prior to the experiment. saudijournals.com The test anesthetic, such as a this compound solution, is injected intracutaneously to form a small, raised bleb, the perimeter of which is marked. slideshare.net The anesthetic effect is then assessed by testing the animal's response to a standardized stimulus, typically a series of pinpricks applied to the wheal area at set intervals. slideshare.nettandfonline.combioline.org.br The absence of a cutaneous trunci muscle reflex (a skin twitch) or a squeak response to the stimulus is considered a positive indicator of anesthetic action. nih.govbioline.org.br Researchers record the number of stimuli to which the animal fails to react over a defined period, providing a quantitative measure of the degree and duration of anesthesia. slideshare.net In some experimental designs, this compound itself may be used as the standard reference compound against which other potential anesthetics are compared. slideshare.net

Table 1: Procedural Outline of the Guinea Pig Intradermal Wheal Assay

| Step | Action | Purpose |

|---|---|---|

| 1. Preparation | Shave a 4-5 cm diameter area on the guinea pig's back one day before the test. slideshare.net | To ensure clear access to the injection site and prevent interference from fur. |

| 2. Injection | Inject the test solution (e.g., this compound) intradermally to form a wheal. slideshare.net | To deliver the anesthetic locally into the dermal tissue for infiltration studies. |

| 3. Demarcation | Mark the boundary of the wheal with ink. slideshare.net | To define the precise area for sensory testing. |

| 4. Stimulation | Apply a series of standardized pinpricks inside the wheal at regular intervals (e.g., every 5 minutes for 30 minutes). slideshare.net | To assess the level of sensory blockade. |

| 5. Observation | Record the animal's reaction (or lack thereof) to each pinprick. slideshare.netbioline.org.br | To determine the onset, intensity, and duration of the anesthetic effect. |

Research into this compound's Antimicrobial Mechanisms

Recent research has identified that local anesthetics, including this compound, possess inherent antimicrobial properties. koreamed.org These effects are considered a supplemental characteristic to their primary function as anesthetic agents.

In Vitro Studies on Microbial Growth Inhibition

In laboratory settings, this compound has demonstrated the ability to inhibit the growth of a wide spectrum of microorganisms. nih.govcapes.gov.br Studies have tested its activity against numerous bacterial strains, including those commonly found in the oral flora, as well as skin and intestinal flora. capes.gov.br Research has shown that the topical application of this compound can effectively reduce the microbial load. This inhibitory action is attributed to the anesthetic molecule itself, as studies have distinguished the antimicrobial effects of the pure anesthetic substance from those of preservatives that may be present in commercial solutions. nih.gov For instance, the antimicrobial effect of this compound has been shown to be greater than that of the preservative methyl-4-hydroxybenzoate against several bacterial species. nih.gov

Determination of Minimal Inhibitory Concentrations (MIC) in Research Settings

A key metric for quantifying antimicrobial activity is the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism. nih.govwikipedia.org Research involving a broad range of local anesthetics has established MIC values for this compound (tested as this compound phosphate) against a large number of bacterial and fungal species. capes.gov.br In a comprehensive study, the MIC values for seven local anesthetics, including this compound, were found to be within the range of 0.25 to 16 mg/ml for 311 bacterial strains and 14 Candida albicans strains. capes.gov.br The findings indicate that this compound exhibits notable antimicrobial potency. nih.govcapes.gov.br

Table 2: General Minimal Inhibitory Concentration (MIC) Range for this compound

| Microorganism Type | Representative Genera | General MIC Range (mg/mL) |

|---|---|---|

| Bacteria | Streptococcus, Staphylococcus, Fusobacterium, Porphyromonas, Prevotella | 0.25 - 16 capes.gov.br |

| Fungi | Candida | 0.25 - 16 capes.gov.br |

Note: This table represents the general range of MICs observed for a group of local anesthetics, including this compound, against a wide variety of microbial species as reported in research literature. capes.gov.br

Analysis of Time-Dependent and Concentration-Dependent Antimicrobial Effects

The antimicrobial efficacy of this compound is influenced by both the concentration of the agent and the duration of microbial exposure. This relationship is a critical aspect of its antimicrobial profile. Research indicates that the inhibitory effects are both concentration-dependent and time-dependent. koreamed.org

Concentration-dependent effects mean that as the concentration of this compound increases, a greater and more rapid killing of microorganisms is achieved. nih.govucla.eduTime-dependent effects signify that the effectiveness of the antimicrobial action is enhanced with longer exposure times. nih.gov Therefore, a sustained presence of the compound at a sufficient concentration is crucial for maximizing its microbial growth inhibition. nih.gov This dual dependency is a characteristic shared among many local anesthetics that possess antimicrobial properties. koreamed.orgnih.gov

Investigation of this compound's Potential in Pain Signal Modulation Mechanisms in Animal Models

This compound's primary therapeutic action is rooted in its ability to modulate pain signals. Animal models are essential for investigating these mechanisms, and studies in such models have confirmed this compound's effective nerve-blocking capabilities.

The fundamental mechanism of action involves the blockade of voltage-gated sodium channels located in the membranes of nerve cells. ontosight.ai These channels are crucial for the initiation and propagation of action potentials, which are the electrical impulses that constitute pain signals. nih.gov By binding to these channels, this compound inhibits the influx of sodium ions into the neuron. ontosight.ai This inhibition prevents the nerve from depolarizing and firing an action potential, effectively stopping the pain signal from being transmitted along the nerve fiber to the central nervous system. This interruption of nerve impulse conduction results in a localized loss of sensation. ontosight.ai Research has specifically pointed to this sodium channel blockade as the mechanism through which this compound can alleviate pain signals, including those associated with chronic and neuropathic pain conditions. mdpi.com

Butanilicaine Metabolism Research

Metabolic Pathways in Research Organisms (e.g., rat liver microsomes)

Studies utilizing rat liver microsomes have been instrumental in elucidating the metabolic fate of butanilicaine. nih.govbiosynth.com These in vitro models contain a high concentration of the enzymes responsible for drug metabolism. evotec.com The primary metabolic reactions this compound undergoes are hydrolysis of its amide bond and, to a lesser extent, oxidation and reduction reactions. nih.govnih.gov

Hydrolysis of Amide Bond and Derivative Formation

The most significant metabolic pathway for this compound is the hydrolysis of its amide bond. wdh.ac.idtaylorandfrancis.com This reaction cleaves the molecule into two main derivatives: a carboxylic acid and an amine. allen.in This process is a common metabolic route for many amide-containing drugs and is catalyzed by specific enzymes within the liver. masterorganicchemistry.comlibretexts.org The stability of the amide bond in this compound influences its duration of action, with slower hydrolysis leading to a more prolonged anesthetic effect compared to ester-type local anesthetics.

The general mechanism of amide hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group, leading to the breaking of the carbon-nitrogen bond. allen.in This can occur under both acidic and basic conditions, although in a physiological context, it is enzyme-mediated. masterorganicchemistry.com

Enzyme Systems Involved in this compound Biotransformation (e.g., Carboxylesterases)

The primary enzymes responsible for the hydrolysis of this compound's amide bond are carboxylesterases (CES). taylorandfrancis.comwikipedia.org These enzymes are abundant in the liver, particularly within the endoplasmic reticulum of hepatocytes. nih.govresearchgate.netnih.gov

Research using rat liver microsomes has identified several carboxylesterase isozymes with varying affinities for this compound. nih.govnih.gov Specifically, one of the predominant nonspecific esterases in microsomes is responsible for the hydrolysis of this compound. nih.gov One study identified three distinct isozymes, designated RH1, RL1, and RL2. nih.gov The isozyme RH1 was found to have the highest specific activity for this compound. nih.govnih.gov The activity of these enzymes can be influenced by various factors, including the presence of other drugs or xenobiotics. nih.gov

Table 1: Carboxylesterase Isozymes in Rat Liver Microsomes and Their Substrate Specificity

| Isozyme | Molecular Weight (kDa) | Substrate(s) for which it has the highest specific activity |

| RH1 | 174 (trimer) | This compound nih.gov |

| RL1 | 61 (monomer) | p-nitrophenylacetate, malathion, long-chain acyl-CoA nih.gov |

| RL2 | 61 (monomer) | Acetanilide nih.gov |

This table is based on data from a study on purified carboxylesterase isozymes from rat liver microsomes. nih.gov

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting a drug's pharmacokinetic properties, such as its half-life and clearance in the body. if-pan.krakow.plnih.gov These studies typically involve incubating the compound with liver microsomes and measuring its disappearance over time. evotec.compharmaron.com

Advanced Analytical Methodologies in Butanilicaine Research

Chromatographic Techniques for Research Quantification and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For butanilicaine research, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) are particularly vital.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the quantification of this compound. mdpi.com This technique separates this compound from other substances based on its interaction with a stationary phase (typically a C18 or C8 column) and a mobile phase. researchgate.net Following separation, the concentration of this compound is determined by its absorbance of UV light at a specific wavelength. mdpi.com

The reliability of HPLC-UV methods is critical, with typical precision for assays of active pharmaceutical ingredients (APIs) being a key performance indicator. americanpharmaceuticalreview.com For many pharmaceutical analyses, a standard deviation of the analytical method should be less than or equal to one-sixth of the proposed specification range to be considered capable. americanpharmaceuticalreview.com While HPLC-UV is a cost-effective and accessible method for routine analysis, its sensitivity may be lower compared to mass spectrometry-based techniques, especially for detecting trace amounts or in complex biological matrices. mdpi.comchromatographyonline.com

A typical HPLC analysis involves the following:

Column: A reversed-phase column, such as a C18 column, is commonly used. researchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed. researchgate.net

Detection: UV detection is typically set at a wavelength where this compound exhibits maximum absorbance. mdpi.com

Quantification: The concentration is determined by comparing the peak area of the this compound sample to that of a known standard.

| Parameter | Typical Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 210-240 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

For the analysis of this compound in biological samples (bioanalysis), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. researchgate.netbioanalysis-zone.com This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting the low concentrations of the drug and its metabolites often found in plasma or other biological fluids. lcms.czfrontiersin.org

UPLC utilizes columns with smaller particle sizes (sub-2 µm), resulting in faster analysis times and better resolution than traditional HPLC. lcms.cz The coupling of UPLC with tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification. The mass spectrometer ionizes the this compound molecule and then fragments it, and the specific masses of the resulting fragment ions are used for identification and quantification, minimizing interference from other components in the biological matrix. frontiersin.org

Key aspects of UPLC-MS/MS in this compound bioanalysis include:

Sample Preparation: Biological samples typically require a clean-up step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. anapharmbioanalytics.com

High Sensitivity: UPLC-MS/MS methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. anapharmbioanalytics.com

Specificity: The use of multiple reaction monitoring (MRM) in MS/MS ensures high selectivity for this compound, even in the presence of structurally similar compounds. frontiersin.org

| Parameter | Typical Condition |

| Chromatography | UPLC with sub-2 µm particle column |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Mass Analysis | Triple Quadrupole (QqQ) Mass Spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for elucidating the chemical structure of molecules. For this compound, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm its identity and structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. ucalgary.ca

In the IR spectrum of this compound, specific absorption bands would confirm the presence of its key functional groups:

N-H stretch: The secondary amine and amide groups will show characteristic stretching vibrations. A secondary amine typically shows a single broad N-H stretch near 3500 cm⁻¹. ucalgary.ca The amide N-H stretch is also expected in this region.

C=O stretch: The amide carbonyl group will exhibit a strong absorption band, typically in the range of 1680-1630 cm⁻¹. ucalgary.ca

C-N stretch: The stretching vibrations of the carbon-nitrogen bonds will also be present.

Aromatic C-H and C=C stretches: The presence of the substituted benzene (B151609) ring will be indicated by absorptions in the aromatic regions of the spectrum.

C-Cl stretch: The chloro group on the aromatic ring will have a characteristic absorption.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Amide N-H Stretch | ~3300 |

| Secondary Amine N-H Stretch | ~3500 |

| Amide C=O Stretch | 1680-1630 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-Cl Stretch | ~750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. weebly.comrsc.org It provides information about the number and types of atoms and their connectivity within the molecule. jchps.com Both ¹H NMR and ¹³C NMR are crucial for the complete structural elucidation of this compound. nanalysis.com

¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their neighboring protons. The spectrum would show distinct signals for the aromatic protons, the protons of the butyl group, the methylene (B1212753) protons adjacent to the amine and amide groups, and the methyl group on the aromatic ring.

¹³C NMR: This provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nanalysis.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. britannica.com In the mass spectrometer, the this compound molecule is ionized to form a molecular ion (parent ion), and its mass-to-charge ratio (m/z) is measured. tutorchase.com The molecular weight of this compound is 254.75 g/mol . nih.gov

The molecular ion can then fragment into smaller, charged pieces (daughter ions). tutorchase.com The pattern of these fragments is predictable and provides a "fingerprint" that can be used to confirm the structure of the molecule. libretexts.org For this compound, fragmentation would likely occur at the weaker bonds, such as the C-C bonds in the butyl group and the amide bond. msu.edu

Key information from the mass spectrum of this compound includes:

Advanced Methods for Investigating this compound Interactions

This compound, a compound classified as an amino-amide local anesthetic, functions by blocking nerve impulses. nih.govontosight.ai Its chemical structure, 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is fundamental to its anesthetic properties, influencing factors such as its lipophilicity and ability to penetrate biological membranes. nih.gov While its primary mechanism of action is understood to involve the blockade of sodium channels, detailed investigations into its specific molecular interactions using advanced analytical techniques are not extensively documented in publicly available scientific literature. ontosight.ainih.gov

Crystallographic Studies of this compound-Target Complexes

A comprehensive search of scientific literature and structural databases did not yield any specific crystallographic studies detailing the three-dimensional structure of this compound bound to its biological targets, such as sodium channels or other proteins. X-ray crystallography is a powerful technique used to determine the precise atomic coordinates of a molecule and its complexes, providing critical insights into binding modes, conformational changes, and the specific amino acid residues involved in the interaction. However, no such data are publicly available for this compound.

Spectroscopic Analysis of Membrane Interactions

Spectroscopic techniques are vital for understanding how drugs like this compound interact with the lipid bilayers of cell membranes, which is a crucial step for reaching their target sites. Methods such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy can provide information on the location, orientation, and dynamic behavior of a drug within a membrane. While general analytical methods like Infrared (IR) and NMR spectroscopy have been used to confirm the chemical structure of this compound, detailed studies focusing on its specific interactions with model or cellular membranes are not described in the available literature. Therefore, no specific research findings or data tables on the spectroscopic analysis of this compound's membrane interactions can be presented.

Computational Chemistry and Molecular Modeling Studies of Butanilicaine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jpionline.orgjpionline.org For Butanilicaine, these simulations are primarily focused on its interaction with voltage-gated sodium channels (Nav), which are the established targets for local anesthetics. capes.gov.brfrontiersin.org

Molecular docking simulations predict the specific conformation (pose) of this compound within the binding site of its target protein, as well as the strength of the interaction, known as binding affinity. The binding affinity is often expressed as a score, typically in kcal/mol, where a more negative value indicates a stronger interaction. While specific docking studies for this compound are not extensively published, we can infer its likely binding behavior based on studies of similar local anesthetics targeting voltage-gated sodium channels. rupress.orgnih.gov

The primary target for local anesthetics like this compound is the inner pore of the voltage-gated sodium channel. capes.gov.brfrontiersin.org Docking studies with other local anesthetics have shown that these molecules adopt a specific orientation within the pore. researchgate.net The binding affinity of this compound would be expected to differ depending on the conformational state of the channel (resting, open, or inactivated), with higher affinity for the open and inactivated states. ahajournals.org This state-dependent binding is a hallmark of many sodium channel blockers. nih.gov

Table 1: Predicted Binding Affinities of this compound with Different States of a Homology Model of a Voltage-Gated Sodium Channel (Nav1.7)

| Channel State | Predicted Binding Affinity (kcal/mol) | Key Interacting Domain |

| Resting | -6.5 | IV-S6 |

| Open | -8.2 | IV-S6, III-S6 |

| Inactivated | -9.1 | IV-S6, I-S6 |

Note: The data in this table is illustrative and based on typical findings for amide-type local anesthetics, as specific experimental data for this compound is not available in the cited literature.

Docking studies are crucial for identifying the key amino acid residues and types of interactions that are critical for the binding of a ligand. For local anesthetics, a phenylalanine residue in the sixth transmembrane segment of domain IV (IV-S6) of the sodium channel is a well-established key binding determinant. rupress.orgahajournals.org It is highly probable that the aromatic ring of this compound forms a π-π stacking interaction with this phenylalanine.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. nih.gov These simulations model the movement of atoms and molecules, allowing for the analysis of conformational changes and the stability of interactions. vt.edu

MD simulations of a this compound-sodium channel complex would reveal the stability of the binding pose predicted by docking. These simulations can show how the protein and ligand adapt to each other, including subtle changes in the side chains of amino acids in the binding pocket and shifts in the ligand's position. elifesciences.org Such simulations can confirm the key interactions and assess their persistence over time. For instance, the hydrogen bonds and hydrophobic contacts predicted by docking can be monitored throughout the simulation to determine their strength and stability. Conformational changes in the sodium channel itself, influenced by the binding of this compound, can also be studied, which is particularly relevant for understanding the mechanism of state-dependent block. nih.gov

The binding site for local anesthetics is located within the inner pore of the sodium channel, which is not always directly accessible from the cytoplasm. MD simulations are a powerful tool to investigate how this compound reaches its binding site. Studies on other local anesthetics have revealed potential access pathways, including through the main intracellular gate of the channel or through lateral openings in the protein structure known as fenestrations. nih.govnih.gov Steered MD simulations, where a force is applied to the ligand to pull it along a certain path, can be used to explore the energetic barriers of these potential pathways.

Homology Modeling of this compound-Related Protein Targets

Since the crystal structures of many human proteins, including the various isoforms of the voltage-gated sodium channel, are not available, homology modeling is often the first step in computational studies. mdpi.com This technique builds a three-dimensional model of a target protein based on the known structure of a homologous protein (a template). nih.gov

For this compound, the relevant targets are the human voltage-gated sodium channels (e.g., Nav1.5, Nav1.7). mdpi.commdpi.com Homology models of these channels are typically built using the crystal structures of bacterial sodium channels (such as NavAb or NavMs) as templates, due to their structural similarity. rupress.orgpnas.org These models, while not as precise as experimentally determined structures, are invaluable for performing the docking and molecular dynamics simulations described above. capes.gov.brahajournals.org The quality of the homology model is critical for the reliability of the subsequent computational analyses. Models of human carboxylesterases have also been used to study inhibitor binding. americanpharmaceuticalreview.commdpi.com

In Silico Ligand-Based Drug Design Approaches

In the absence of a high-resolution 3D structure of the biological target, such as the voltage-gated sodium channels for local anesthetics, ligand-based drug design methods become crucial for the discovery and optimization of new drug candidates. nih.gov These computational techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules known to interact with a target, researchers can develop models that predict the activity of novel compounds. For this compound and other local anesthetics, these approaches primarily include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.gov The goal of a QSAR study is to identify the key molecular features that govern the potency and efficacy of a drug, such as its local anesthetic activity.

For local anesthetics like this compound, the general structure can be divided into three main parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. semanticscholar.orgnih.gov Variations in these components significantly influence the drug's activity. A typical QSAR study for a series of this compound analogs would involve calculating a variety of molecular descriptors and then using statistical methods to build a predictive model.

Key Molecular Descriptors for Local Anesthetics:

Lipophilicity: Usually expressed as logP or ClogP, this is a critical factor for local anesthetics as the drug must penetrate the lipid-rich nerve membrane to reach its target, the sodium channel. medscape.com Higher lipid solubility generally correlates with increased potency. medscape.com